(S)-2-((4-((2-Fluorobenzyl)oxy)benzyl)amino)propanamide methanesulfonate (S)-2-((4-((2-Fluorobenzyl)oxy)benzyl)amino)propanamide methanesulfonate
Brand Name: Vulcanchem
CAS No.: 202825-45-4
VCID: VC21083314
InChI: InChI=1S/C17H19FN2O2.CH4O3S/c1-12(17(19)21)20-10-13-6-8-15(9-7-13)22-11-14-4-2-3-5-16(14)18;1-5(2,3)4/h2-9,12,20H,10-11H2,1H3,(H2,19,21);1H3,(H,2,3,4)/t12-;/m0./s1
SMILES: CC(C(=O)N)NCC1=CC=C(C=C1)OCC2=CC=CC=C2F.CS(=O)(=O)O
Molecular Formula: C18H23FN2O5S
Molecular Weight: 398.5 g/mol

(S)-2-((4-((2-Fluorobenzyl)oxy)benzyl)amino)propanamide methanesulfonate

CAS No.: 202825-45-4

Cat. No.: VC21083314

Molecular Formula: C18H23FN2O5S

Molecular Weight: 398.5 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-((4-((2-Fluorobenzyl)oxy)benzyl)amino)propanamide methanesulfonate - 202825-45-4

Specification

CAS No. 202825-45-4
Molecular Formula C18H23FN2O5S
Molecular Weight 398.5 g/mol
IUPAC Name (2S)-2-[[4-[(2-fluorophenyl)methoxy]phenyl]methylamino]propanamide;methanesulfonic acid
Standard InChI InChI=1S/C17H19FN2O2.CH4O3S/c1-12(17(19)21)20-10-13-6-8-15(9-7-13)22-11-14-4-2-3-5-16(14)18;1-5(2,3)4/h2-9,12,20H,10-11H2,1H3,(H2,19,21);1H3,(H,2,3,4)/t12-;/m0./s1
Standard InChI Key CHQVNINIGBRKGZ-YDALLXLXSA-N
Isomeric SMILES C[C@@H](C(=O)N)NCC1=CC=C(C=C1)OCC2=CC=CC=C2F.CS(=O)(=O)O
SMILES CC(C(=O)N)NCC1=CC=C(C=C1)OCC2=CC=CC=C2F.CS(=O)(=O)O
Canonical SMILES CC(C(=O)N)NCC1=CC=C(C=C1)OCC2=CC=CC=C2F.CS(=O)(=O)O

Introduction

Chemical Identity and Properties

(S)-2-((4-((2-Fluorobenzyl)oxy)benzyl)amino)propanamide methanesulfonate is an organic compound with distinct structural features and physicochemical properties. Its chemical constitution consists of a propanamide backbone with specific functional groups that confer its biological activity.

Basic Chemical Characteristics

Table 1: Key Chemical Properties of (S)-2-((4-((2-Fluorobenzyl)oxy)benzyl)amino)propanamide methanesulfonate

PropertyValue
Molecular FormulaC18H23FN2O5S
Molecular Weight398.5 g/mol
CAS Number202825-45-4
Parent CompoundPriralfinamide (CID 5745207)
Component CompoundsMethanesulfonic Acid (CID 6395)
Physical StateSolid (inferred)
Creation DateFebruary 4, 2008
Modification DateMarch 1, 2025

The compound's molecular formula indicates the presence of 18 carbon atoms, 23 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, 5 oxygen atoms, and 1 sulfur atom, forming a complex organic structure with multiple functional groups.

Structural Configuration

The stereochemistry of the compound is denoted by the (S) prefix, indicating a specific spatial arrangement around the chiral carbon atom. This stereoisomeric configuration is critical for its biological activity and pharmacological properties. The compound features a fluorine atom at the ortho position (2-position) of the benzyl group, which distinguishes it from related compounds with different fluorine positioning .

The compound can be referenced through multiple naming conventions and identification systems, reflecting its presence in various chemical databases and literature sources.

IUPAC and Systematic Names

The International Union of Pure and Applied Chemistry (IUPAC) systematic name provides a standardized method for identifying the compound based on its chemical structure:

  • (2S)-2-[[4-[(2-fluorophenyl)methoxy]phenyl]methylamino]propanamide;methanesulfonic acid

This name specifies the exact structural arrangement, including the stereochemistry (2S), functional groups, and the methanesulfonic acid component.

Alternative Identifiers

The compound is recorded in chemical databases under various identifiers that facilitate cross-referencing and information retrieval.

Table 2: Identification Codes and Alternative Names

Identifier TypeValue
PubChem CID23661379
InChIInChI=1S/C17H19FN2O2.CH4O3S/c1-12(17(19)21)20-10-13-6-8-15(9-7-13)22-11-14-4-2-3-5-16(14)18;1-5(2,3)4/h2-9,12,20H,10-11H2,1H3,(H2,19,21);1H3,(H,2,3,4)/t12-;/m0./s1
InChIKeyCHQVNINIGBRKGZ-YDALLXLXSA-N
Canonical SMILESCC(C(=O)N)NCC1=CC=C(C=C1)OCC2=CC=CC=C2F.CS(=O)(=O)O
Common NamesRalfinamide Mesylate, Ralfinamide (mesylate)

These identifiers serve different purposes, from database searching (PubChem CID) to computational chemistry applications (InChI, SMILES) .

Synthesis and Production

The production of (S)-2-((4-((2-Fluorobenzyl)oxy)benzyl)amino)propanamide methanesulfonate involves specific chemical synthesis routes, though detailed information about its exact production methods is limited in the available search results.

SpecificationDetail
Typical Purity99%
Available GradesIndustrial Grade, Feed Grade, Food Grade, Pharma Grade
Standard Packaging25kg/Drum, 25kg/Bag, 200kg/Drum
CertificationsREACH, ISO Certificate
Research DesignationFor research use only. Not for human or veterinary use

These specifications indicate that the compound is produced at scale with high purity standards and is available for various research and industrial applications .

ParameterClassification
GHS Hazard StatementH301 (100%): Toxic if swallowed
Signal WordDanger
Research RestrictionFor research use only. Not for human or veterinary use

This classification indicates significant acute oral toxicity, necessitating careful handling to prevent ingestion .

Structural Relationships and Analogs

The compound belongs to a family of related structures with variations in substituent positions and patterns.

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